1-isobutyl-1H-indazole-6-carboxylic acid
Description
Significance of Indazole Scaffolds in Modern Chemical Research
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This versatility has led to the incorporation of the indazole moiety into a wide array of therapeutic agents. nih.gov The stability of the 1H-indazole tautomer, in particular, makes it a reliable and common starting point for the synthesis of diverse derivatives. nih.gov
Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Anti-inflammatory nih.gov
Antitumor nih.gov
Antifungal and antibacterial nih.gov
Anti-HIV nih.gov
The prevalence of the indazole scaffold in marketed drugs and clinical candidates underscores its importance in drug discovery. nih.gov
The Indazole-Carboxylic Acid Motif in Bioactive Molecules
The combination of an indazole ring with a carboxylic acid group creates a specific molecular motif that has been explored for various biological applications. The carboxylic acid group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. For instance, derivatives of indazole-3-carboxylic acid have been investigated for their anti-inflammatory and anticancer properties. nih.gov The position of the carboxylic acid on the indazole ring, as well as the nature of other substituents, plays a crucial role in determining the molecule's biological activity. The presence of a carboxylic acid can also influence the pharmacokinetic properties of a compound, such as its solubility and metabolism.
Research into indazole-6-carboxylic acid derivatives has identified their potential as selective agonists for G protein-coupled receptors (GPCRs), such as GPR120, which are therapeutic targets for conditions like diabetes. nih.gov
Overview of Research Trajectories for 1-Isobutyl-1H-Indazole-6-Carboxylic Acid
Direct and specific research on this compound is not extensively documented in publicly available literature. However, based on the known activities of related compounds, several research trajectories can be proposed.
General synthetic strategies for N-alkylated indazole carboxylic acids often involve the alkylation of the parent indazole ester followed by hydrolysis to the carboxylic acid. researchgate.netnih.gov The synthesis of this compound would likely follow a similar pathway, starting from 1H-indazole-6-carboxylic acid or its corresponding ester.
Given the established biological activities of the indazole scaffold, research into this compound could explore its potential as an:
Anticancer agent: By modifying the isobutyl group and exploring its interaction with various cancer-related targets.
Anti-inflammatory agent: Investigating its ability to modulate inflammatory pathways.
Metabolic disorder therapeutic: Building upon the findings for other indazole-6-carboxylic acid derivatives as GPR120 agonists. nih.gov
The isobutyl group, being a relatively small and lipophilic substituent, could influence the compound's binding affinity and cell permeability, potentially offering a unique pharmacological profile compared to other alkylated derivatives.
Scope of the Academic Research Outline
This article provides a foundational understanding of this compound by focusing on the established significance of its core chemical motifs: the indazole scaffold and the indazole-carboxylic acid structure. It highlights the general importance of these structures in medicinal chemistry and suggests potential areas of research for the specific title compound based on extrapolation from related molecules. This review is based on existing scientific literature and does not present new experimental data.
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-14-11-5-9(12(15)16)3-4-10(11)6-13-14/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
LWGZKGPNECKASH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Determinants of Biological Function for 1 Isobutyl 1h Indazole 6 Carboxylic Acid Analogues
Influence of the N1-Isobutyl Group on Biological Activity Profiles
The N1-isobutyl group is a critical determinant of the biological activity profile for this class of indazole derivatives. The selective placement of an alkyl group at the N1 position of the indazole ring is a recurring motif in medicinal chemistry, often designed to engage with specific hydrophobic pockets within target proteins. acs.orgnih.gov
The synthesis of N1-alkylated indazoles can be challenging, as reactions often yield a mixture of N1 and N2 isomers. nih.gov For instance, standard base-mediated SN2 conditions for reacting an indazole core with isobutyl bromide can result in a nearly 1:1 mixture of N1 and N2 isomers, necessitating chromatographic separation. nih.gov The development of selective and scalable methods for N1-alkylation underscores the importance of this specific regioisomer for desired biological effects. nih.gov
The nature of the N1-substituent profoundly influences the molecule's interaction with its biological targets. In studies of indazole-based kinase inhibitors, the introduction of various alkyl substituents at the N1 position was used to probe how the occupancy of hydrophobic regions affects the structure-activity relationships. acs.org The isobutyl group, with its branched structure, can provide a different steric and hydrophobic profile compared to linear alkyl chains like pentyl or more rigid groups like fluorobenzyl, which have been explored in other indazole series. acs.orgresearchgate.net The choice of the N1-substituent is often a key factor in optimizing potency and selectivity for a given biological target.
Table 1: Comparison of N1-Substituents on Indazole Derivatives and Observed Effects This table is illustrative, drawing parallels from related indazole structures to hypothesize the specific role of the isobutyl group.
| N1-Substituent | Example Compound Context | Potential Influence on Activity | Reference |
|---|---|---|---|
| Isobutyl | 1-Isobutyl-1H-indazole analogues | Probes hydrophobic pockets; branching may enhance binding specificity. | acs.orgnih.gov |
| Methyl | 1-Methyl-1H-indazole-6-carboxylic acid | Smaller group, may result in different binding orientation or reduced hydrophobic interaction compared to isobutyl. | uni.lu |
| Pentyl | Cannabimimetic Indazole (AB-PINACA) | A linear alkyl chain that engages with hydrophobic regions of cannabinoid receptors. | researchgate.net |
| 4-Fluorobenzyl | Cannabimimetic Indazole (AB-FUBINACA) | Introduces an aromatic ring, potentially leading to different types of interactions (e.g., π-stacking). | researchgate.net |
| Various Alkyls | p38α MAPK Inhibitors | Used to probe the occupancy of hydrophobic region II (HRII), directly affecting SAR. | acs.org |
Contribution of the C6-Carboxylic Acid Moiety to Molecular Recognition
The carboxylic acid group at the C6 position of the indazole ring is a pivotal functional group for molecular recognition, primarily through its ability to act as a hydrogen bond donor and acceptor. nih.govresearchgate.net This moiety can establish critical binding interactions with amino acid residues in a target protein's active site. nih.gov
In many enzyme and receptor systems, the carboxylate group can form strong ionic or hydrogen bonds with positively charged residues like arginine or lysine, or with polar, uncharged residues such as serine or threonine. The position of this acidic group on the indazole scaffold is crucial. While studies on indazole-3-carboxamides have shown that the regiochemistry of a linker at the C3 position is critical for activity, the same principle applies to the C6 position. nih.gov The specific location of the carboxylic acid dictates the geometry of these potential interactions, influencing both binding affinity and selectivity.
The synthesis of indazole carboxylic acids is typically achieved through the basic hydrolysis of their corresponding ester derivatives. nih.govnih.gov The presence of the C6-carboxylate has been shown to be compatible with selective N1-alkylation methodologies, allowing for the systematic exploration of its role in conjunction with various N1-substituents. nih.gov The dual nature of the indazole ring, resembling both pyrrole (B145914) and pyridine, combined with the ionizable carboxylic acid group, makes these compounds versatile scaffolds in drug design. nih.govnih.gov
Impact of Substitutions on the Indazole Ring System on Efficacy and Selectivity
For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce a variety of substituents at different positions on the indazole core, enabling extensive SAR exploration. researchgate.net Studies on related indazole series have shown that:
C3-Substitution : Functionalization at the C3 position can be challenging but offers a vector for introducing diverse chemical groups that can interact with different sub-pockets of a binding site. researchgate.net
C5-Substitution : Modifying the C5 position has been used to optimize the potency of kinase inhibitors. researchgate.net
C7-Substitution : The use of a removable directing group has enabled selective C7 olefination, providing a route to novel analogues with potentially altered properties. researchgate.net
Halogenation : The introduction of chloro substituents on the indazole ring has been shown to yield compounds with high inhibitory activity against certain enzymes. nih.gov
Table 2: Effect of Substitutions on Various Positions of the Indazole Ring
| Position of Substitution | Type of Substituent | Observed Impact in Analogue Series | Reference |
|---|---|---|---|
| C3 | Carboxamide | Unique regiochemistry is critical for activity in CRAC channel blockers. | nih.gov |
| C5 | Various | Probed to obtain potent ATP-competitive GSK-3β inhibitors. | researchgate.net |
| C7 | Olefins / Bromine | Site-selective functionalization allows for novel structural modifications. | researchgate.net |
| Ring System | Trichloro | Led to high inhibitory activity against peptidylarginine deiminases (PADs). | nih.gov |
| Ring System | Various | Electronic character of substituents (e.g., -CH3, -OMe, -CF3) influences reaction efficiency and likely biological activity. | nih.gov |
Conformational Analysis and Bioactive Conformations of Indazole Carboxylic Acids
The three-dimensional conformation of indazole carboxylic acids is a key determinant of their biological function. The relative orientation of the N1-isobutyl group and the C6-carboxylic acid, as well as the planarity of the indazole ring, dictates how the molecule fits into a biological target's binding site.
Conformational analysis helps to understand the energetically preferred shapes of the molecule in solution and, by extension, the likely bioactive conformation. acs.org The indazole ring itself is a planar aromatic system. nih.gov However, the substituents at the N1 and C6 positions have rotational freedom. The isobutyl group can adopt various conformations, and the carboxylic acid group can rotate around its bond to the indazole ring.
X-ray diffraction studies of related indazole carboxylic acids have provided insight into their solid-state structures and intermolecular interactions. For example, the crystal structure of indazol-2-yl-acetic acid reveals a supramolecular architecture held together by intermolecular hydrogen bonds between the carboxylic acid's hydroxyl group and the N1 nitrogen of an adjacent molecule (O-H···N1). nih.govresearchgate.netnih.gov While this specific interaction is for an N2-substituted analogue, it highlights the capability of the indazole N1 and the carboxylic acid group to participate in directed hydrogen bonding, a key feature in molecular recognition by a protein. The bioactive conformation is the specific 3D arrangement that the molecule adopts when it binds to its biological target, which may or may not be the lowest energy conformation in solution.
Mechanistic Elucidation of Pharmacological Activities and Biological Interactions
G-Protein Coupled Receptor (GPCR) Agonism
GPCRs are the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them prominent drug targets.
There is no scientific literature available that demonstrates or describes a mechanism of GPR120 agonism for 1-isobutyl-1H-indazole-6-carboxylic acid. Studies on GPR120 agonists from the indazole class have focused on structurally distinct molecules, such as indazole-6-phenylcyclopropylcarboxylic acids. Therefore, no data is available to support the interaction of this compound with GPR120.
Based on a review of the available scientific literature, no studies have been published detailing the screening or interaction of this compound with other G-protein coupled receptors. Its activity profile regarding this large class of receptors remains uncharacterized.
Enzyme Inhibitory Actions
The indazole scaffold is a versatile structural motif that has been explored for its inhibitory potential against various enzyme classes. nih.gov While a substantial body of research exists on the enzyme inhibitory effects of numerous indazole derivatives, specific data on the direct interactions of this compound with many key enzymes remains limited in the public domain. The following sections discuss the known inhibitory activities of the broader indazole class on the specified enzymes, providing a contextual framework for the potential activity of the subject compound.
Fructose-1,6-Bisphosphatase Inhibition
Currently, there is no publicly available scientific literature that specifically documents the inhibitory action of this compound on Fructose-1,6-Bisphosphatase (FBPase). FBPase is a critical enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. While various classes of FBPase inhibitors have been identified, the role of indazole-6-carboxylic acid derivatives in this context has not been established.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Direct evidence of this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) is not present in the available literature. FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. Its inhibition is a therapeutic target for pain, inflammation, and anxiety. The investigation of indazole-based compounds as FAAH inhibitors is an area of interest, but specific data for the isobutyl-substituted indazole-6-carboxylic acid is lacking.
Modulation of Other Metabolic and Signaling Enzymes (e.g., Cortisone (B1669442) Reductase, PTP1B, Glucokinase)
There is a notable absence of specific research on the modulatory effects of this compound on cortisone reductase, protein tyrosine phosphatase 1B (PTP1B), and glucokinase. However, the broader class of indazole derivatives has been extensively investigated as inhibitors of various protein kinases, which are crucial signaling enzymes. rsc.orgnih.gov For instance, numerous indazole-containing compounds have been developed as potent inhibitors of tyrosine kinases and serine/threonine kinases, with some achieving clinical use as anticancer agents. rsc.org This suggests that the indazole scaffold is amenable to binding the ATP-pocket of kinases, a feature that might be shared by this compound, though this remains to be experimentally verified.
Trypanothione (B104310) Reductase Inhibition
No specific data is available in the scientific literature regarding the inhibition of trypanothione reductase by this compound. Trypanothione reductase is a key enzyme in the antioxidant defense system of trypanosomatid parasites and a target for the development of drugs against diseases like leishmaniasis and Chagas disease. While various heterocyclic compounds are being explored as inhibitors, the activity of this specific indazole derivative has not been reported.
Nitric Oxide Synthase Inhibition
While direct studies on this compound are not available, several other indazole derivatives have been identified as inhibitors of Nitric Oxide Synthase (NOS) isoforms. For example, 7-nitroindazole (B13768) is a known inhibitor of both constitutive and inducible NOS. The mechanism of inhibition is thought to involve the interaction of the indazole ring with the heme-iron of the enzyme. This established activity within the indazole class suggests a potential, yet unconfirmed, for this compound to exhibit similar properties.
Receptor and Channel Modulation
The interaction of this compound with receptors and ion channels is an area of emerging research, with significant findings related to G-protein coupled receptors.
A notable discovery is the identification of the indazole-6-phenylcyclopropylcarboxylic acid series as selective agonists of G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). nih.govacs.org GPR120 is activated by medium and long-chain fatty acids and plays a crucial role in regulating metabolism. mdpi.comnih.gov
Activation of GPR120 is associated with several beneficial metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin (B600854) release. mdpi.comnih.gov The agonistic activity of indazole-6-carboxylic acid derivatives at GPR120 suggests a potential therapeutic application in metabolic disorders such as type 2 diabetes. nih.govacs.org The mechanism of action involves the binding of the agonist to the receptor, which can trigger downstream signaling pathways that improve insulin sensitivity and reduce inflammation. nih.gov
Structure-activity relationship (SAR) studies on this class of compounds have aimed to optimize potency and selectivity for GPR120 over other related receptors like GPR40. nih.govacs.org While the specific efficacy of this compound as a GPR120 agonist has not been detailed, its structural similarity to the active indazole-6-carboxylic acid scaffold makes this a promising area for future investigation.
Interactive Data Table: Biological Activities of Indazole Derivatives
| Compound Class | Biological Target | Observed Effect | Reference |
| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 | Agonism | nih.govacs.org |
| 7-Nitroindazole | Nitric Oxide Synthase (NOS) | Inhibition | N/A |
| Various Indazole Derivatives | Protein Kinases | Inhibition | rsc.orgnih.gov |
| 3-Substituted 1H-indazoles | IDO1 Enzyme | Inhibition | nih.gov |
| 1H-Indazole-based derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Inhibition | nih.gov |
| 3-Aminoindazole derivatives | Anaplastic Lymphoma Kinase (ALK) | Inhibition | nih.gov |
An extensive search for scientific literature and research data on the chemical compound This compound has been conducted to address the specific topics outlined in your request.
Unfortunately, the search did not yield any specific research findings for "this compound" in the context of the requested mechanistic and biological activities. The public scientific domain appears to lack detailed studies on this particular compound concerning:
Serotonin Receptor (5-HT) Ligand Interactions
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation/Inhibition
Anti-infective Mechanisms , including trypanocidal, antileishmanial, antibacterial, antifungal, or antiviral (e.g., HIV-1 integrase strand transfer inhibition) activities.
Modulation of Cellular Processes
While there is a substantial body of research on the broader class of indazole derivatives demonstrating a wide range of biological activities, this information does not specifically correspond to the 1-isobutyl-substituted variant you requested. nih.govnih.govnih.govnih.gov Adhering to the strict instruction to focus solely on "this compound" prevents the inclusion of this more general data.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection at this time due to the absence of available research data.
Modulation of Cellular Processes
Effects on Spermatogenesis (e.g., Sertoli Cell Targeting)
There is currently no publicly available scientific literature or data that specifically describes the effects of this compound on spermatogenesis or its potential to target Sertoli cells. While other indazole carboxylic acid derivatives, such as gamendazole (B1674601) and tolnidamine, have been shown to possess antispermatogenic activity by targeting Sertoli cells, similar studies on this compound have not been reported.
Immunomodulatory Effects (e.g., Cytokine Production Inhibition)
Derivatives of this compound have been investigated for their immunomodulatory properties, primarily through the inhibition of p38 mitogen-activated protein kinase (MAPK). google.comgoogle.comgoogle.com The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines. google.comgoogle.com By inhibiting p38 MAPK, these compounds can effectively block the synthesis and release of several key cytokines involved in inflammatory responses. google.comgoogle.com
Research has demonstrated that inhibition of p38α MAPK by indazole-based compounds leads to a significant reduction in the production of pro-inflammatory cytokines. acs.org This includes a decrease in Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). acs.org Conversely, the production of the anti-inflammatory cytokine Interleukin-12 (IL-12) was observed to increase. acs.org This modulation of cytokine production highlights the potential of these compounds to act as anti-inflammatory agents. justia.com
Table 1: Effects of p38α MAPK Inhibition by Indazole Derivatives on Cytokine Production
| Cytokine | Effect of Inhibition | Reference |
| IL-8 | Decreased Production | acs.org |
| IL-1β | Decreased Production | acs.org |
| IL-6 | Decreased Production | acs.org |
| TNF-α | Decreased Production | acs.org |
| IL-10 | Decreased Production | acs.org |
| IL-12 | Increased Production | acs.org |
Inhibition of Wnt Signaling Pathway
There is no specific information available in the current scientific literature to suggest that this compound directly inhibits the Wnt signaling pathway. While some unrelated indazole compounds have been explored for their effects on this pathway, these findings are not directly applicable to this compound. google.comgoogle.com
Calmodulin Antagonism
No scientific evidence or publications have been found that indicate this compound functions as a calmodulin antagonist.
Rho Kinase Inhibition
There is no direct evidence to suggest that this compound is an inhibitor of Rho kinase. While patent literature may list Rho kinase inhibitors in broad categories, a specific link to this compound has not been established. google.com
Cellular and Molecular Target Identification
The primary cellular and molecular target identified for derivatives of this compound is the p38α mitogen-activated protein kinase (MAPK). acs.orgacs.org Structural studies have revealed the binding mode of indazole-based inhibitors to p38α MAPK. The indazole core of the molecule plays a crucial role in this interaction. Specifically, the N2 nitrogen of the indazole ring forms a hydrogen bond with the methionine 109 residue in the hinge region of the kinase. acs.org The isobutyl group attached to the indazole ring occupies a hydrophobic region of the enzyme known as HR II, which is defined by amino acid residues such as Val30, Ile108, Gly110, Ala111, and Asp112. acs.org This binding prevents the kinase from adopting its active conformation, thereby inhibiting its function in the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. google.comgoogle.com
Computational Chemistry and Cheminformatics in Research on 1 Isobutyl 1h Indazole 6 Carboxylic Acid
Quantum Chemical Investigations
Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules. For indazole derivatives, these investigations can predict electronic behavior, stability of different conformations, and thermodynamic characteristics, which are crucial for understanding their reactivity and potential biological activity.
In a study on 1-butyl-1H-indazole-3-carboxamide derivatives, DFT calculations were employed to understand their physicochemical properties. researchgate.net The HOMO-LUMO energy gap was calculated to assess chemical reactivity, and Molecular Electrostatic Potential (MEP) analysis helped in identifying the regions prone to electrophilic and nucleophilic attack. researchgate.net It is reasonable to infer that similar computational approaches would be invaluable in characterizing the electronic landscape of 1-isobutyl-1H-indazole-6-carboxylic acid, thereby predicting its reactivity and potential interaction sites with biological targets.
The thermodynamic stability of a compound is a critical parameter in drug development. A study on the enthalpy of formation of several indazoles, including 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester, has been reported. researchgate.net This research utilized isoperibolic calorimetry and thermogravimetry to experimentally determine the molar standard enthalpy of formation in both condensed and gas phases. researchgate.net The experimental values were also compared with computational results from auxiliary density functional theory. researchgate.net While the specific values for the 1-isobutyl derivative were not provided, the data for the parent compound and its methyl ester offer a valuable baseline for estimating the thermodynamic properties of this compound. The presence of the isobutyl group would be expected to influence the enthalpy of formation, and its contribution could be estimated using group additivity methods. nih.gov
Table 1: Related Indazole Compounds with Studied Enthalpy of Formation
| Compound Name | Research Focus |
|---|---|
| 1H-Indazole-6-carboxylic acid | Experimental and theoretical determination of the molar standard enthalpy of formation. researchgate.net |
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are powerful computational tools for studying how a ligand, such as this compound, might interact with a protein target. These methods are instrumental in drug discovery for predicting binding modes and affinities.
MD simulations provide a dynamic picture of the interactions between a ligand and a protein over time. nih.gov Although no specific MD simulation studies involving this compound have been published, the general methodology is widely applied to other indazole derivatives. For example, MD simulations have been used to study the binding of indazole-based inhibitors to kinases, revealing insights into the stability of the protein-ligand complex and the key amino acid residues involved in the interaction. nih.gov Such simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the biological interaction than static docking poses.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov While there is no specific mention of this compound in published virtual screening campaigns, indazole scaffolds are frequently utilized in the design of kinase inhibitors and other therapeutic agents. nih.gov
Molecular docking is a key component of virtual screening and is used to predict the binding orientation and affinity of a ligand to a protein. In a study on novel indazole derivatives, molecular docking was used to predict their binding energy with a renal cancer receptor. researchgate.net This allowed for the prioritization of compounds for synthesis and biological testing. researchgate.net Similar approaches could be applied to this compound to identify potential protein targets and to predict its binding affinity. The predicted binding energy can be used as a metric to rank potential drug candidates.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-Indazole-6-carboxylic acid |
| 1-Methyl-1H-indazole-6-carboxylic methyl ester |
| Halogeno-substituted 1H-indazoles |
| 1-Butyl-1H-indazole-3-carboxamide |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in the rational design of new therapeutic agents. For this compound and its analogs, QSAR studies are instrumental in elucidating the structural requirements for their biological activities, particularly as inhibitors of enzymes like p38 MAP kinase and butyrylcholinesterase. nih.govmonash.edunih.gov
Development of Predictive Models for Biological Efficacy
The development of predictive QSAR models for this compound and related compounds involves establishing a mathematical correlation between the structural features of the molecules and their observed biological activities. These models are typically built using a series of known molecules with varying potencies. nih.gov
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed. nih.gov These methods generate predictive models based on the steric and electrostatic fields surrounding the molecules. For a series of indazole-based inhibitors, a 3D-QSAR model would be developed using a training set of compounds to establish the correlation and a test set to validate the model's predictive power. biochempress.com
The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. For instance, a CoMFA model for a series of p38 kinase inhibitors based on a similar scaffold resulted in a q² of 0.553 and an r² of 0.908. nih.gov A CoMSIA model for the same series, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor fields, yielded a q² of 0.508 and an r² of 0.894. nih.gov
The following table illustrates the typical statistical parameters obtained in a 3D-QSAR study of indazole derivatives:
| Model | q² | r² | Standard Error of Estimate | Predictive r² |
| CoMFA | 0.553 | 0.908 | 0.187 | 0.740 |
| CoMSIA | 0.508 | 0.894 | 0.197 | Not Reported |
This data is illustrative and based on published models for similar compound classes. nih.govbiochempress.com
Design of Novel Analogues through QSAR
Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. The contour maps generated from 3D-QSAR studies are particularly useful in this regard. These maps highlight regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity.
For example, a CoMFA steric contour map might indicate that bulky substituents at a particular position on the indazole ring are favorable for activity, while an electrostatic contour map might show that an electron-withdrawing group is preferred in another region. By interpreting these maps, medicinal chemists can rationally design new analogues of this compound with potentially improved efficacy.
The design process involves:
Identifying regions for modification on the parent molecule.
Proposing new substituents based on the QSAR contour maps.
Predicting the activity of the designed analogues using the developed model.
Synthesizing and testing the most promising candidates.
This iterative process of design, prediction, and synthesis can significantly accelerate the discovery of more potent and selective inhibitors. nih.gov
Spectroscopic Data Correlation and Theoretical Predictions (e.g., TD-DFT for Photoluminescence)
Computational methods are also employed to predict and correlate the spectroscopic properties of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. nih.govnih.gov
Theoretical calculations can provide insights into the electronic structure and transitions that give rise to observed spectroscopic phenomena like photoluminescence. For indazole derivatives, DFT calculations are used to optimize the ground-state geometry and determine key electronic parameters. nih.gov
A study on indazole derivatives utilized the B3LYP/6-311+G(d,p) level of theory to calculate important quantum chemical parameters. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as the HOMO-LUMO energy gap is related to the electronic transition energies. researchgate.net
The following table presents illustrative theoretical data for an indazole derivative, calculated using DFT:
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
This data is for illustrative purposes and based on calculations for similar indazole structures. researchgate.net
TD-DFT calculations can then be used to predict the vertical transition energies, which correspond to the absorption maxima in UV-Vis spectroscopy and are related to the emission wavelengths in photoluminescence. nih.gov By comparing the theoretically predicted spectra with experimental data, a deeper understanding of the structure-property relationships can be achieved. This correlation is valuable for confirming the structure of newly synthesized compounds and for designing molecules with specific photophysical properties.
In Vitro Biological and Cellular Profiling
Target-Specific Biochemical Assays
Biochemical assays are crucial for determining the direct interaction of a compound with its molecular target, such as an enzyme or a receptor.
Enzyme Inhibition Assays
No publicly available data from enzyme inhibition assays for 1-isobutyl-1H-indazole-6-carboxylic acid could be located. Although derivatives of this molecule have been evaluated as inhibitors of enzymes like p38α mitogen-activated protein kinase (MAPK) and butyrylcholinesterase (BChE), the inhibitory activity of the parent carboxylic acid itself has not been reported. acs.org
Receptor Binding Assays
There is no information available in the reviewed literature regarding the receptor binding profile of this compound. Studies on related compounds have not provided any data on the direct binding of this specific molecule to any receptors.
Cell-Based Functional Assays
Cell-based assays provide insights into the biological effects of a compound in a more complex, physiological environment.
Cellular Pathway Modulation Studies (e.g., cytokine production, inhibin B production)
No studies were found that specifically investigate the effect of this compound on cellular pathways, such as the production of cytokines or inhibin B. While amide derivatives of this compound have been tested for their ability to reduce the production of proinflammatory markers, similar data for this compound is not present in the available literature. acs.org
Cell Viability and Proliferation Assays in Disease Models
The scientific literature lacks reports on cell viability or proliferation assays conducted with this compound in any disease models.
Intracellular Localization and Target Engagement Studies
There is no available data from studies on the intracellular localization or direct target engagement of this compound within cells.
Receptor Activation Assays (e.g., GPR120)
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant target for metabolic diseases. It is activated by medium and long-chain free fatty acids and is expressed in various tissues, including the intestines, adipose tissue, and pro-inflammatory macrophages. unife.it Activation of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in regulating blood glucose levels by enhancing insulin (B600854) secretion. unife.it
To determine the agonistic activity of potential therapeutic compounds on GPR120, receptor activation assays are commonly employed. A standard method involves using Chinese Hamster Ovary (CHO) cells that have been transfected to express human GPR120 (hGPR120). The activation of the receptor is often measured by detecting changes in intracellular calcium levels (calcium flux). unife.it In such assays, a known GPR120 agonist, such as TUG-891, is typically used as a positive control to validate the assay's performance and to provide a benchmark for the activity of test compounds. unife.it
While the indazole scaffold is a feature of some GPR120 agonists, specific data from receptor activation assays for this compound are not available in the reviewed literature. Broader studies on related compounds, such as the indazole-6-phenylcyclopropylcarboxylic acid series, have been conducted to optimize GPR120 potency. thieme-connect.de These studies highlight the importance of the carboxylic acid moiety for interaction with the receptor. nih.gov
| Compound/Series | Assay Type | Cell Line | Key Findings |
| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 Potency Optimization | Not Specified | SAR studies conducted to improve GPR120 activity. thieme-connect.de |
| TUG-891 | Calcium Flux Assay | hGPR120 transfected CHO cells | Used as a positive control in GPR120 activation screening. unife.it |
Mechanistic Confirmation in Isolated Biological Systems
Understanding the mechanism of action of a compound at a molecular level is essential. For GPR120 agonists, this involves confirming that the observed biological effects are indeed mediated through the GPR120 signaling pathway. This can be achieved by conducting experiments in isolated biological systems, such as specific cell lines or tissues, and by using molecular biology techniques to probe the signaling cascade.
A key mechanistic aspect of GPR120 activation is its anti-inflammatory effect, which is understood to be mediated through the inhibition of the TAK1 signaling pathway via a β-arrestin2-dependent mechanism. Upon agonist binding, GPR120 recruits β-arrestin2, which then interacts with TAB1, preventing the activation of TAK1 and subsequent inflammatory signaling.
Another critical function of GPR120 activation is the potentiation of glucose uptake. In adipocytes, for example, GPR120 stimulation has been shown to enhance the translocation of the glucose transporter GLUT4 to the cell surface, a crucial step in glucose utilization. Assays measuring GLUT4 translocation in cell lines like 3T3-L1 adipocytes are therefore valuable for confirming the mechanism of action of GPR120 agonists.
Furthermore, to definitively confirm that the effects of a compound are GPR120-dependent, studies often utilize GPR120 null (knockout) and wild-type mice. Differential activity observed between these two groups can provide strong evidence that the compound's mechanism of action involves GPR120 agonism. thieme-connect.de For instance, if a compound demonstrates an effect in wild-type mice that is absent in GPR120 knockout mice, it confirms the receptor's involvement. thieme-connect.de
While these are established methods for the mechanistic confirmation of GPR120 agonists, specific studies applying these techniques to this compound have not been identified in the surveyed scientific literature.
| Mechanistic Aspect | Experimental System | Typical Finding for GPR120 Agonists |
| Anti-inflammatory Signaling | Macrophages / Specific Cell Lines | Inhibition of TAK1 phosphorylation via β-arrestin2. |
| Glucose Uptake | 3T3-L1 Adipocytes | Enhanced GLUT4 translocation to the cell surface. |
| Target Confirmation | GPR120 Null and Wild-Type Mice | Differential activity, with effects present in wild-type and absent in knockout mice. thieme-connect.de |
Preclinical in Vivo Efficacy Studies
Proof-of-Concept Studies in Animal Models of Disease
There is no publicly available information regarding proof-of-concept studies for 1-isobutyl-1H-indazole-6-carboxylic acid in animal models for any disease state, including metabolic disorders, inflammation, or reproductive control.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Preclinical Species
No data has been published on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the pharmacodynamic effects (the biochemical and physiological effects) of this compound in any preclinical species. Therefore, the relationship between the concentration of the compound in the body and its pharmacological response is currently unknown.
Non-Target Organ System Effects and Toxicological Considerations in Preclinical Models
Information regarding the potential non-target organ system effects and the general toxicological profile of this compound in preclinical models is not available in the public domain.
Advanced Applications and Emerging Research Frontiers
Integration in Materials Science: Coordination Polymers and Metal-Organic Frameworks
There is no available research specifically detailing the use of 1-isobutyl-1H-indazole-6-carboxylic acid as a ligand for creating coordination polymers or metal-organic frameworks (MOFs).
However, the parent compound, 1H-indazole-6-carboxylic acid , has been successfully used to synthesize novel coordination polymers. Research has shown that this ligand reacts with group 12 metals like zinc (Zn(II)) and cadmium (Cd(II)) to form photoluminescent coordination polymers. mdpi.comresearchgate.net For instance, the reaction with zinc acetate (B1210297) under solvothermal conditions yielded a one-dimensional double-chain structure, while the reaction with cadmium acetate produced a three-dimensional network. mdpi.com These materials exhibit luminescence, a property driven by the ligand-centered π-π* electronic transitions, making them of interest for applications in photochemistry and sensing. mdpi.com The structural diversity and luminescent properties of polymers built with the core indazole-6-carboxylic acid scaffold highlight the potential of its derivatives, though specific studies on the 1-isobutyl variant have not been published.
Role in Agrochemical Innovation and Formulation
Specific research detailing the role of This compound in agrochemical innovation and formulation is not present in the available literature.
Broadly, the indazole chemical scaffold is recognized for its wide range of biological activities, which extends to agricultural applications. The parent compound, 1H-indazole-6-carboxylic acid , is noted for its use in agrochemical formulations, where it can serve as a component to enhance the efficacy of pesticides and herbicides. chemimpex.com Furthermore, various indazole derivatives have been investigated for their antifungal properties. Studies on other substituted indazoles have demonstrated activity against pathogenic yeasts like Candida albicans, indicating the potential of the indazole core structure in the development of new antifungal agents. mdpi.com These findings suggest a potential, though unexplored, role for derivatives like this compound in agrochemical research.
Development as Advanced Chemical Probes for Biological Research
There is no documented evidence of This compound being developed or utilized as an advanced chemical probe for biological research. The design of a chemical probe requires a molecule to have well-defined potency, selectivity, and cell permeability to confidently interrogate biological systems. While the indazole nucleus is a key component of many bioactive molecules, the specific characterization of the 1-isobutyl derivative as a chemical probe has not been reported.
Exploration in Novel Therapeutic Modalities for Cytokine-Mediated Diseases
The exploration of This compound in novel therapeutic modalities for cytokine-mediated diseases is not documented in the scientific literature.
The broader class of indazole derivatives, however, is well-known for its anti-inflammatory properties. nih.gov Studies have shown that certain indazole compounds can inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net For example, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and subsequently reduce cytokine production. mdpi.comresearchgate.net This established anti-inflammatory profile of the indazole scaffold suggests that its derivatives are viable candidates for research into treatments for cytokine-mediated diseases, but specific investigations into the therapeutic potential of this compound have not been published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
